Structural Elucidation of Daphniphyllum Alkaloids: An In-depth Technical Guide
Structural Elucidation of Daphniphyllum Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Daphniphyllum alkaloids are a large and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified, these alkaloids exhibit a remarkable diversity of intricate, polycyclic skeletons that have captivated and challenged chemists for decades.[1][2] Their significant biological activities, including anti-cancer, anti-HIV, and neuroprotective properties, make them attractive targets for drug discovery and development.[3] The structural elucidation of these complex molecules is a critical step in understanding their bioactivity and developing synthetic routes for their production. This technical guide provides an in-depth overview of the core analytical techniques and experimental protocols employed in the structural determination of Daphniphyllum alkaloids, with a focus on data presentation, experimental methodologies, and the logical workflows involved.
Core Analytical Techniques
The unambiguous determination of the complex three-dimensional structures of Daphniphyllum alkaloids relies on a combination of modern spectroscopic and crystallographic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the intricate carbon-nitrogen framework and relative stereochemistry of Daphniphyllum alkaloids in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
Key NMR Experiments:
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1D NMR:
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¹H NMR: Provides information on the number and chemical environment of protons, including their multiplicity (splitting patterns) and integration (number of protons).
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¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating their functional group and hybridization state. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
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2D NMR:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their corresponding carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing vital information for determining the relative stereochemistry of the molecule.
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The following is a representative protocol for the NMR analysis of a newly isolated Daphniphyllum alkaloid, based on common practices in the field.
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Sample Preparation:
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Dissolve approximately 1-5 mg of the purified alkaloid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap.
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Transfer the solution to a high-precision 5 mm NMR tube.
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Data Acquisition:
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NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
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1D Spectra:
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¹H NMR: Acquire with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire with a spectral width of approximately 220 ppm, using proton decoupling to simplify the spectrum to single lines for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. DEPT-135 and DEPT-90 experiments are run to differentiate carbon types.
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2D Spectra:
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Standard pulse programs provided by the spectrometer manufacturer are used for COSY, HSQC, HMBC, and NOESY experiments.
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Acquisition parameters, such as the number of increments in the indirect dimension, the number of scans per increment, and the mixing time for NOESY, are optimized to obtain high-quality spectra with good resolution and sensitivity.
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Data Processing and Analysis:
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The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the residual solvent signal as an internal standard.
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The 1D and 2D spectra are then analyzed systematically to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of Daphniphyllum alkaloids. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.
Common Ionization Techniques:
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Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺.
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Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar compounds.
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Sample Preparation:
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Prepare a dilute solution of the purified alkaloid (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
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Data Acquisition:
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The sample solution is introduced into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
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The mass spectrometer is operated in positive ion mode to detect protonated molecules.
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Full scan mass spectra are acquired over a relevant mass range to determine the accurate mass of the molecular ion.
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For MS/MS analysis, the molecular ion of interest is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies. The resulting fragment ions are then mass-analyzed.
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Data Analysis:
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The accurate mass measurement from the full scan spectrum is used to calculate the elemental composition of the molecular ion using software that considers isotopic abundances.
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The fragmentation pattern observed in the MS/MS spectrum is analyzed to deduce structural motifs and connectivity within the molecule.
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Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the ultimate method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. The main prerequisite for this technique is the ability to grow a high-quality single crystal of the compound.
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Crystallization:
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Grow single crystals of the purified alkaloid by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. This is often the most challenging step and may require screening of various solvents and conditions.
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Data Collection:
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A suitable single crystal is mounted on a goniometer in a modern X-ray diffractometer.
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The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion and radiation damage.
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The diffractometer, equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, collects a large number of diffraction images as the crystal is rotated.
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Structure Solution and Refinement:
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The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
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The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
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The atomic positions and thermal parameters are refined against the experimental data to generate the final, highly accurate molecular structure. The absolute configuration can often be determined from anomalous dispersion effects, especially when using Cu Kα radiation.
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Quantitative Data Presentation
The following tables provide representative NMR and crystallographic data for selected Daphniphyllum alkaloids.
Table 1: ¹H and ¹³C NMR Data for Daphmacrodin A in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 193.6 | |
| 2 | 52.0 | 2.86 (m) |
| 3 | 25.8 | |
| 4 | 196.7 | |
| 5 | ||
| 6 | 44.0 | 2.80 (m) |
| 7 | 45.9 | |
| 8 | 117.7 | |
| 9 | 120.5 | |
| 10 | ||
| 11 | 2.63 (m), 2.37 (dd, 18.5, 6.5) | |
| 12 | 25.8 | 2.02 (m), 1.39 (m) |
| 13 | 121.9 | |
| 14 | 112.1 | |
| 15 | 138.0 | |
| 16 | 2.65 (m) | |
| 17 | 66.2 | |
| 18 | 2.42 (m) | |
| 19 | 4.00 (dd, 14.0, 7.5), 3.20 (dd, 14.0, 9.0) | |
| 20 | 18.7 | |
| 21 | 1.69 (s) |
Data adapted from Cao et al., Nat. Prod. Bioprospect. 2013, 3, 29–32.[4]
Table 2: Crystallographic Data for Yuzurimine
| Parameter | Value |
| Empirical formula | C₂₇H₃₇NO₇ |
| Formula weight | 487.58 |
| Temperature | 294(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 9.5980(3) Å, α = 90°b = 9.7437(2) Å, β = 90°c = 26.0986(6) Å, γ = 90° |
| Volume | 2440.74(11) ų |
| Z | 4 |
| Density (calculated) | 1.326 Mg/m³ |
| Absorption coefficient | 0.100 mm⁻¹ |
| F(000) | 1048 |
Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition for Yuzurimine.
Biosynthetic Pathway
The biosynthesis of Daphniphyllum alkaloids is believed to proceed from the triterpenoid squalene. While the complete enzymatic pathway has not been fully elucidated, biomimetic syntheses and isotopic labeling studies have provided strong evidence for a plausible route.[3][5] The proposed pathway involves a series of complex cyclizations and rearrangements to form the characteristic polycyclic core structures.
The initial steps are thought to involve the oxidative cleavage of squalene to a dialdehyde, followed by condensation with a nitrogen source (e.g., ammonia or an amino acid) and a cascade of intramolecular cyclizations.[5] From a common intermediate, proto-daphniphylline, various skeletal types can be generated through further rearrangements and modifications.
Conclusion
The structural elucidation of Daphniphyllum alkaloids is a complex undertaking that requires the synergistic application of advanced analytical techniques. NMR spectroscopy provides the primary framework and stereochemical information, HRMS confirms the elemental composition and offers fragmentation clues, and X-ray crystallography delivers the definitive three-dimensional structure. The detailed experimental protocols and data analysis workflows presented in this guide provide a comprehensive overview for researchers and scientists engaged in the study of these fascinating and medicinally important natural products. A thorough understanding of these methods is paramount for the continued exploration of the chemical diversity of the Daphniphyllum genus and the development of new therapeutic agents.
References
- 1. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
